2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This modulation can lead to therapeutic effects, such as anti-inflammatory or neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
- tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Compared to similar compounds, 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
2408965-28-4 |
---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.7 |
Purity |
95 |
Origin of Product |
United States |
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